4-(4-Fluorophenyl)piperazinyl phenothiazin-10-yl ketone
Overview
Description
4-(4-Fluorophenyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound with a molecular formula of C23H20FN3OS and a molecular weight of 405.49 g/mol . This compound is part of the phenothiazine family, which is known for its diverse pharmacological properties, including antipsychotic and antiemetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazinyl phenothiazin-10-yl ketone typically involves a multi-step process. One common method includes the reaction of phenothiazine with 4-(4-fluorophenyl)piperazine under specific conditions to form the desired ketone . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperazinyl phenothiazin-10-yl ketone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
4-(4-Fluorophenyl)piperazinyl phenothiazin-10-yl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazinyl phenothiazin-10-yl ketone involves its interaction with various molecular targets. It is known to bind to dopamine receptors, thereby modulating neurotransmitter activity in the brain . This interaction is crucial for its potential antipsychotic effects. Additionally, it may affect other pathways, such as serotonin and histamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Fluphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known antipsychotic agent with a similar mechanism of action.
Thioridazine: Another phenothiazine compound used in the treatment of psychotic disorders.
Uniqueness
4-(4-Fluorophenyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives . Its fluorophenyl group and piperazine ring contribute to its unique binding affinity and selectivity for various receptors .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c24-17-9-11-18(12-10-17)25-13-15-26(16-14-25)23(28)27-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)27/h1-12H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPJCYJMCWDLFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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